3-(Bromomethyl)thiophene-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-3-5-1-2-9-6(5)4-8/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWKRXZHYHXSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99708-88-0 | |
| Record name | 3-(bromomethyl)thiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromomethyl Thiophene 2 Carbonitrile
Precursor Synthesis via Bromination of Thiophene (B33073) Derivatives
A key step in the synthesis of the target compound is the bromination of a methyl group at the 3-position of the thiophene ring. This transformation is crucial for creating the reactive bromomethyl handle necessary for further chemical modifications.
Radical Bromination of Alkyl-substituted Thiophenes (e.g., N-Bromosuccinimide mediated)
The conversion of a methyl group to a bromomethyl group on a thiophene ring is effectively achieved through a radical bromination reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, particularly for allylic and benzylic-type brominations, due to its ability to provide a low, constant concentration of bromine (Br₂) during the reaction. libretexts.orgmasterorganicchemistry.com This controlled concentration is essential to favor the desired substitution on the alkyl group while minimizing competitive electrophilic addition to the thiophene ring's double bonds. masterorganicchemistry.comyoutube.com
The reaction, often referred to as the Wohl-Ziegler reaction, is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a linear alkane under reflux or light irradiation. masterorganicchemistry.comorgsyn.orggoogle.com The mechanism proceeds via a radical chain reaction:
Initiation : Homolytic cleavage of the initiator forms radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•).
Propagation : The bromine radical abstracts a hydrogen atom from the methyl group of the 3-methylthiophene (B123197) derivative, forming a stable, resonance-stabilized thienyl-methyl radical. This radical then reacts with a molecule of Br₂ to yield the 3-(bromomethyl)thiophene (B1268036) product and another bromine radical, which continues the chain. libretexts.org
Termination : The reaction concludes when radicals combine.
The use of NBS is advantageous as it reacts with the HBr byproduct to regenerate the Br₂ needed for the propagation step, thus maintaining the low concentration necessary for selective allylic/benzylic bromination. libretexts.org For the synthesis of 3-(bromomethyl)thiophene from 3-methylthiophene, yields between 71-79% have been reported. orgsyn.org Similarly, the bromination of 3-methyl-7-chlorobenzothiophene using NBS and benzoyl peroxide in n-heptane proceeds efficiently. google.com
| Reactant | Reagent | Initiator | Solvent | Conditions | Product | Yield (%) |
| 3-Methylthiophene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene (B151609) | Vigorous Reflux | 3-(Bromomethyl)thiophene | 71-79 |
| 3-Methyl-7-chlorobenzo[b]thiophene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | n-Heptane | Boiling, 4-6 hours | 3-Bromomethyl-7-chlorobenzo[b]thiophene | Not Specified |
| 3-Methylthiophene | N-Bromosuccinimide (NBS) | None specified | Carbon Tetrachloride (CCl₄) | 60-80°C | 3-(Bromomethyl)thiophene | 85-90 |
This table presents data from various sources on the radical bromination of methyl-substituted thiophenes. orgsyn.orggoogle.comvulcanchem.com
Introduction of the Carbonitrile Moiety
Functionalization Strategies for Thiophene Rings at the 2-position
The thiophene ring can be functionalized at the 2-position through several well-established organometallic methods. One common approach is the formation of a Grignard reagent. For instance, 2-chloro-3-methylthiophene (B80250) can be reacted with magnesium in the presence of an alkyl halide to form the corresponding Grignard reagent. google.com This nucleophilic intermediate can then be reacted with various electrophiles to introduce a functional group that can be subsequently converted to a nitrile. For example, reacting the Grignard reagent with carbon dioxide, followed by acidification, yields 3-methyl-2-thiophenecarboxylic acid. google.com This carboxylic acid can then be converted to an amide and subsequently dehydrated to the nitrile.
Direct metalation is another powerful strategy. The use of strong bases can deprotonate the thiophene ring, creating a nucleophilic site for subsequent reactions. researchgate.net
Synthetic Routes to Thiophene-2-carbonitrile Derivatives
Direct cyanation of a halogenated thiophene is a more direct route to introduce the carbonitrile group. Palladium-catalyzed cyanation reactions are particularly effective for this purpose. These methods allow for the conversion of aryl bromides or chlorides into the corresponding nitriles. google.comnih.gov Various cyanide sources can be employed, including less toxic options like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). google.comnih.govorganic-chemistry.org The reaction typically involves a palladium catalyst, a suitable ligand, and a base in a polar aprotic solvent. google.com
For example, a 2-bromo-3-methylthiophene (B51420) intermediate could be subjected to a palladium-catalyzed cyanation to yield 3-methylthiophene-2-carbonitrile (B1580989). This approach offers high yields and tolerates a wide range of functional groups. nih.gov Other metal-catalyzed cyanations, for instance using nickel catalysts or copper cyanide (CuCN), are also well-documented for aryl halides. vulcanchem.comorganic-chemistry.orgorganic-chemistry.org
| Starting Material | Reagent/Catalyst System | Cyanide Source | Product |
| Aryl Bromide | Pd(OAc)₂, Base | K₄[Fe(CN)₆] | Aryl Nitrile |
| (Hetero)aryl Chloride/Bromide | Palladacycle Precatalyst, Ligand, Base | K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl Nitrile |
| Aryl Halide | NiCl₂·6H₂O/dppf/Zn, DMAP | Zn(CN)₂ | Aryl Nitrile |
| Brominated Thiophene Intermediate | CuCN | CuCN | Thiophene-2-carbonitrile |
This table summarizes various cyanation methods applicable for the synthesis of thiophene-2-carbonitrile derivatives. vulcanchem.comgoogle.comnih.govorganic-chemistry.org
Convergent and Divergent Synthetic Pathways to 3-(Bromomethyl)thiophene-2-carbonitrile
The synthesis of this compound is most logically approached through a linear, or divergent, pathway starting from 3-methylthiophene. A convergent approach, where two complex fragments are joined, is less common for a molecule of this size.
The most plausible synthetic sequence involves a two-step process:
Cyanation : The first step is the introduction of the carbonitrile group at the 2-position of 3-methylthiophene. This can be achieved by first halogenating the 2-position (e.g., with sulfuryl chloride to get 2-chloro-3-methylthiophene or NBS to get 2-bromo-3-methylthiophene) and then performing a palladium-catalyzed cyanation to produce the key intermediate, 3-methylthiophene-2-carbonitrile. google.comnih.govresearchgate.net
Bromination : The second step is the selective radical bromination of the methyl group of 3-methylthiophene-2-carbonitrile using N-bromosuccinimide (NBS) and a radical initiator. vulcanchem.com The electron-withdrawing nature of the nitrile group at the 2-position helps to deactivate the thiophene ring towards electrophilic attack, thereby favoring the desired radical substitution on the methyl group.
This pathway is efficient as it builds upon a stable, readily available starting material and utilizes selective and high-yielding reactions. An alternative pathway, involving bromination of the methyl group first, followed by introduction of the nitrile, could be problematic. The reactive 3-(bromomethyl)thiophene intermediate might be unstable or undergo side reactions under the conditions required for cyanation at the 2-position. Therefore, introducing the more robust carbonitrile group first, followed by the radical bromination, represents the more strategic and commonly employed route. vulcanchem.com
Mechanistic Investigations and Reactivity Profiles of 3 Bromomethyl Thiophene 2 Carbonitrile
Nucleophilic Displacement Reactions at the Bromomethyl Group
The bromomethyl group at the 3-position of the thiophene (B33073) ring is analogous to a benzylic bromide, exhibiting enhanced reactivity towards nucleophilic substitution. This heightened reactivity is attributed to the ability of the thiophene ring to stabilize the transition state of the reaction. The reaction typically proceeds via an S\textsubscript{N}2 mechanism, involving a backside attack by the nucleophile on the electrophilic carbon atom bearing the bromine atom. nih.gov
3-(Bromomethyl)thiophene-2-carbonitrile readily undergoes nucleophilic substitution with a variety of nucleophiles. The general scheme for this reaction involves the displacement of the bromide ion by a nucleophile (Nu:), leading to the formation of a new carbon-nucleophile bond.
Reaction with Amines: Primary and secondary amines, both aliphatic and aromatic, are effective nucleophiles for the displacement of the bromide. These reactions typically proceed under mild conditions to afford the corresponding 3-(aminomethyl)thiophene-2-carbonitrile derivatives. The reaction of substituted benzylamines with benzyl (B1604629) bromide has been shown to follow second-order kinetics, consistent with an S\textsubscript{N}2 mechanism. researchgate.net While specific yield data for the reaction of this compound with a wide range of amines is not extensively documented in the readily available literature, analogous reactions with similar substrates suggest that good to excellent yields can be expected. For instance, a patent describes the synthesis of 5-aminomethyl-2-thiophenecarbonitrile HCl, which involves an initial bromination followed by substitution with azide (B81097) and subsequent reduction, indicating the feasibility of nucleophilic displacement at a bromomethyl group on a thiophene ring. google.com
Reaction with Thiols: Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound. These reactions lead to the formation of thioethers. The high nucleophilicity of thiols allows these reactions to proceed under mild basic conditions.
Reaction with Alcohols: Alcohols are generally weaker nucleophiles than amines and thiols. Consequently, their reaction with this compound to form ethers typically requires the use of a strong base to generate the more nucleophilic alkoxide ion. Phenoxides, being more nucleophilic than alkoxides due to resonance stabilization, also react to form the corresponding aryl ethers.
The following table summarizes the expected reactivity and products with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Product Structure | General Reaction Conditions |
| Primary Amine | R-NH₂ | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Room Temp to moderate heating | |
| Secondary Amine | R₂NH | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Room Temp to moderate heating | |
| Aromatic Amine | Ar-NH₂ | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF), Moderate heating | |
| Alkyl Thiol | R-SH | Base (e.g., NaOH, NaH), Solvent (e.g., EtOH, THF), Room Temp | |
| Aryl Thiol | Ar-SH | Base (e.g., NaOH, NaH), Solvent (e.g., EtOH, THF), Room Temp | |
| Aliphatic Alcohol | R-OH | Strong Base (e.g., NaH, NaOR), Solvent (e.g., THF, ROH), Room Temp to heating | |
| Phenol | Ar-OH | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetone, DMF), Heating |
Table 1: Representative Nucleophilic Displacement Reactions of this compound.
Detailed kinetic and thermodynamic studies specifically for the nucleophilic displacement reactions of this compound are not widely available in the current literature. However, the reactivity of this compound can be inferred from studies on analogous systems, such as substituted benzyl bromides.
The nucleophilic substitution at the benzylic carbon of this compound is expected to proceed through an S\textsubscript{N}2 mechanism. nih.gov The rate of an S\textsubscript{N}2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following a second-order rate law: Rate = k[Substrate][Nucleophile]. masterorganicchemistry.com The reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This leads to an inversion of stereochemistry if the carbon center is chiral.
The stability of the transition state is a key factor in determining the reaction rate. For benzylic-type halides, the adjacent aromatic ring can stabilize the transition state through π-orbital overlap, thus accelerating the reaction compared to simple alkyl halides. stackexchange.com The electron-withdrawing nature of the 2-carbonitrile group on the thiophene ring is expected to influence the electrophilicity of the benzylic carbon, potentially affecting the reaction rate.
Thermodynamically, these substitution reactions are generally exothermic, as the formation of a new, stronger bond between the carbon and the nucleophile compensates for the energy required to break the carbon-bromine bond. The exact enthalpy and entropy changes would depend on the specific nucleophile and solvent system used. Studies on the reaction of benzyl bromide with various nucleophiles have provided insights into the activation parameters, which typically show a negative entropy of activation, consistent with the ordering of the transition state in an S\textsubscript{N}2 reaction. researchgate.net
Catalytic Cross-Coupling Strategies
The carbon-bromine bond in this compound can also be activated by transition metal catalysts, enabling its participation in cross-coupling reactions to form new carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.com While this reaction is most commonly employed for the coupling of aryl or vinyl halides, its application to benzylic halides is also known.
In the context of this compound, the Suzuki-Miyaura reaction could potentially be used to couple the thienylmethyl moiety with an aryl or vinyl boronic acid or ester. The catalytic cycle would involve the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Although specific examples of Suzuki-Miyaura coupling with this compound are not prevalent in the searched literature, the reactivity of other brominated thiophenes in such reactions is well-documented, suggesting the feasibility of this transformation. The choice of palladium catalyst, ligand, base, and solvent system would be crucial for achieving high yields and selectivity.
Table 2: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt |
| Solvent | Toluene, Dioxane, THF, DMF/H₂O |
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkynes.
Similar to the Suzuki-Miyaura coupling, the application of the Sonogashira reaction to benzylic halides like this compound is less common than with aryl halides but is mechanistically plausible. The reaction would involve the formation of a palladium-acetylide complex, which would then undergo a coupling reaction with the thiophene derivative.
The successful Sonogashira coupling of various bromo- and iodothiophenes with terminal alkynes has been reported, providing a basis to anticipate the reactivity of this compound in this transformation. organic-chemistry.org The reaction conditions would need to be carefully optimized to favor the desired cross-coupling product and minimize side reactions such as the homocoupling of the alkyne (Glaser coupling).
Table 3: Generalized Conditions for Sonogashira Coupling of Aryl Bromides.
| Component | Examples |
|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH, Piperidine |
| Solvent | THF, DMF, Toluene |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govorganic-chemistry.orgnih.gov While this compound does not directly participate in this reaction, its versatile bromomethyl handle serves as an excellent precursor for synthesizing the necessary azide or alkyne functionalities, thereby opening pathways to novel thiophene-triazole conjugates.
The reaction is initiated by the in situ formation of a copper(I) catalyst, often generated from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. organic-chemistry.orgwikipedia.org The catalytic cycle (see Figure 1) involves the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net This intermediate then reacts with an azide, proceeding through a six-membered copper-containing metallacycle before reductive elimination yields the stable 1,2,3-triazole ring and regenerates the copper(I) catalyst. wikipedia.orgresearchgate.net The entire process is highly efficient, proceeds under mild, often aqueous conditions, and demonstrates remarkable functional group tolerance. organic-chemistry.orgresearchgate.net
For this compound, two primary pathways can be envisioned to engage in CuAAC reactions:
Conversion to a Thienyl-Azide : The electrophilic bromomethyl group is readily displaced by an azide nucleophile (e.g., sodium azide) in a standard SN2 reaction to form 3-(azidomethyl)thiophene-2-carbonitrile. This thiophene-containing azide can then be "clicked" with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted triazole products.
Conversion to a Thienyl-Alkyne : The bromomethyl derivative can be used to alkylate a small alkyne-containing nucleophile or be converted through a multi-step synthesis into a terminal alkyne. This resulting thiophene-alkyne derivative can then undergo CuAAC with various organic azides.
These pathways allow for the modular construction of complex molecules where the 2-cyano-3-thienylmethyl moiety is linked to another molecular fragment through a stable, aromatic triazole linker. The reliability and specificity of the CuAAC reaction make it a powerful tool for conjugating this thiophene derivative to biomolecules, polymers, or other functional materials. researchgate.netrsc.org
| Step | Description | Key Intermediates |
| 1 | Catalyst Formation | Cu(I) species is generated in situ from a Cu(II) precursor and a reducing agent. |
| 2 | Acetylide Formation | The Cu(I) catalyst coordinates with the terminal alkyne, lowering its pKa and facilitating deprotonation to form a copper(I) acetylide. wikipedia.org |
| 3 | Cycloaddition | The organic azide coordinates to the copper acetylide, followed by a cyclization step. |
| 4 | Product Formation | A six-membered metallacycle intermediate forms and then collapses to yield the 1,4-disubstituted 1,2,3-triazole product. researchgate.net |
| 5 | Catalyst Regeneration | The active Cu(I) catalyst is released, ready to begin a new cycle. |
Table 1: Mechanistic Steps of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Cyclization and Condensation Reactions of this compound Derivatives
The dual functionality of the bromomethyl and nitrile groups in this compound derivatives provides a rich platform for constructing more complex, fused heterocyclic systems through intramolecular cyclization and condensation reactions.
Annulated (fused) heterocyclic systems based on the thiophene core are of significant interest in materials science and medicinal chemistry. Derivatives of this compound are ideal precursors for synthesizing thieno-fused systems, such as thieno[3,2-c]pyridines or other related structures.
A common strategy involves the transformation of the nitrile group and the reaction of a nucleophile with the bromomethyl group. For instance, reduction of the nitrile group to a primary amine would yield 3-(bromomethyl)thiophen-2-yl)methanamine. This intermediate possesses both an electrophilic center (-CH₂Br) and a nucleophilic center (-NH₂), setting the stage for an intramolecular cyclization. Under basic conditions, the amine can displace the bromide to form a six-membered dihydropyridine (B1217469) ring fused to the thiophene, which can be subsequently aromatized to the corresponding thieno[3,2-c]pyridine.
Alternative approaches involve multi-component reactions where the bromomethyl group is first reacted with a suitable nucleophile that introduces additional functionality, which then reacts with the nitrile group to close a new ring. The specific nature of the annulated system formed depends on the reagents and reaction conditions employed. Such cyclization strategies are a powerful method for building molecular complexity from a relatively simple starting material. nih.gov
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. e-bookshelf.de While this compound itself lacks a carbonyl group, this type of condensation is highly relevant in the synthesis of its precursors and derivatives. nih.gov
A key related reaction is the Gewald aminothiophene synthesis, which often begins with a Knoevenagel condensation. derpharmachemica.com In a typical Gewald reaction, an α-cyano ester (an active methylene compound) undergoes a Knoevenagel condensation with an aldehyde or ketone. derpharmachemica.comresearchgate.net The resulting α,β-unsaturated nitrile is then treated with elemental sulfur and a base, leading to the formation of a 2-aminothiophene ring. derpharmachemica.comresearchgate.net
This methodology highlights how the structural motifs present in this compound (a nitrile group adjacent to a substituted carbon on a thiophene ring) can be constructed. By modifying the starting materials in a Gewald-type synthesis, one can introduce various substituents onto the thiophene ring. For example, using a β-keto nitrile and a ketone in the initial condensation can lead to highly substituted 2-aminothiophenes, which are versatile intermediates for further chemical elaboration. researchgate.netresearchgate.net
| Reaction Type | Description | Relevance to this compound |
| Intramolecular SN2 Cyclization | A nucleophile introduced via the nitrile or bromomethyl group attacks the other reactive site, closing a ring. | Direct pathway to thieno-fused heterocycles like thieno[3,2-c]pyridines. |
| Gewald Aminothiophene Synthesis | A multi-component reaction involving a carbonyl, an active nitrile, and sulfur to form a 2-aminothiophene. derpharmachemica.com | A primary synthetic route to the core thiophene structure, allowing for the introduction of the nitrile and other substituents. |
| Knoevenagel Condensation | Condensation of an active methylene compound with a carbonyl group. researchgate.net | The initial step in many Gewald syntheses and a key strategy for preparing precursors to functionalized thiophenes. derpharmachemica.com |
Table 2: Key Cyclization and Condensation Reactions in Thiophene Chemistry
Redox Chemistry of the Thiophene Ring and its Substituents
The redox chemistry of this compound involves both the thiophene ring and its functional group substituents. The sulfur atom in the thiophene ring can be oxidized, while the nitrile group can be reduced.
The thiophene ring is generally considered electron-rich and can undergo electrophilic substitution more readily than benzene (B151609). nih.gov However, its oxidation is more difficult compared to other aromatic heterocycles. Under controlled conditions with strong oxidizing agents, the sulfur atom can be oxidized to form a thiophene-1-oxide or, more commonly, a thiophene-1,1-dioxide (a sulfone). This transformation drastically alters the electronic properties of the ring, converting it from an electron-rich aromatic system to an electron-poor diene-like structure, which can then participate in cycloaddition reactions.
The substituents also play a significant role in the redox potential. The electron-withdrawing nitrile group makes the ring less susceptible to oxidation. Conversely, the nitrile group itself is susceptible to reduction. Using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, the nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is synthetically valuable as it converts an electron-withdrawing group into an electron-donating and nucleophilic group, opening up new avenues for derivatization, including the cyclization reactions discussed previously.
Exploration of Domino and Cascade Reactions Initiated by this compound
Domino, or cascade, reactions are processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. nih.govub.edu These reactions are highly efficient in building molecular complexity from simple starting materials. longdom.org this compound, with its two reactive functional groups, is an excellent candidate to initiate such cascades.
A domino reaction can be initiated by a nucleophilic attack at the electrophilic bromomethyl group. The choice of nucleophile is critical as it can introduce new functionality that subsequently reacts with the nitrile group. For example, reaction with a bifunctional nucleophile, such as an amino alcohol or a dithiocarbamate, could trigger a cascade.
Hypothetical Domino Reaction:
Initiation Step : An intermolecular SN2 reaction occurs where a nucleophile (e.g., the sulfur atom of a thiourea (B124793) derivative) attacks the bromomethyl group, displacing the bromide.
Cascade Step : The newly attached group contains a nucleophilic site (e.g., a nitrogen atom) which, under the reaction conditions, can attack the electrophilic carbon of the nitrile group in an intramolecular fashion.
Termination/Rearomatization : This intramolecular cyclization forms a new heterocyclic ring fused to the thiophene. A final proton transfer or rearrangement step yields the stable, aromatic product.
Such enzyme-initiated or chemically-triggered cascade reactions are powerful tools in modern organic synthesis, offering atom economy and reduced waste by minimizing purification steps between reactions. nih.govrsc.org The strategic design of domino sequences starting from this compound could provide rapid access to libraries of complex thieno-fused heterocycles.
Advanced Applications of 3 Bromomethyl Thiophene 2 Carbonitrile in Organic Synthesis
Design and Synthesis of Conjugated Polythiophenes and Related Materials
The inherent electronic properties of the thiophene (B33073) ring make it a fundamental component in the development of organic electronics. mdpi.com The strategic placement of functional groups on the thiophene monomer, such as those in 3-(Bromomethyl)thiophene-2-carbonitrile, allows for the synthesis of functionalized polythiophenes with tailored properties for specific applications in electronic and optoelectronic devices. vulcanchem.comrsc.org The bromomethyl handle facilitates post-polymerization modification or the introduction of side chains that influence solubility and morphology, while the nitrile group modulates the electronic characteristics of the polymer backbone.
The performance of polythiophenes in electronic devices is critically dependent on the regioregularity of the polymer chain. cmu.edu For substituted 3-alkylthiophenes, three types of couplings can occur during polymerization: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high percentage of HT couplings results in a more planar polymer backbone, which enhances π-conjugation, facilitates charge transport, and improves the material's electronic properties. cmu.edu Irregular couplings (HH or TT) introduce steric hindrance, causing the thiophene rings to twist and disrupting conjugation. cmu.edu
The synthesis of regioregular polythiophenes is typically achieved through controlled polymerization mechanisms, such as Kumada Catalyst-Transfer Polycondensation (KCTP), which often employs nickel-based catalysts. nih.gov For a monomer derived from this compound, the substituents at the 2- and 3-positions would play a crucial role in directing the polymerization. The choice of catalyst and polymerization method is paramount to achieving high regioregularity. nih.govnih.gov
| Polymerization Method | Typical Catalyst | Key Characteristics | Achievable Regioregularity |
|---|---|---|---|
| McCullough Method | Ni(dppp)Cl₂ | Involves lithiation followed by transmetalation to a Grignard reagent. cmu.edu | >98% HT cmu.edu |
| Rieke Method | Rieke Zinc (Zn*) | Uses highly reactive zinc for oxidative addition to dibromothiophenes. cmu.edu | High % HT |
| GRIM (Grignard Metathesis) | Ni(dppp)Cl₂ | Involves a magnesium-bromine exchange with an alkyl Grignard reagent. cmu.edu | High % HT |
| Deprotonative Polymerization | Nickel N-heterocyclic carbene (NHC) complex | Uses a bulky magnesium amide base for deprotonation of a halo-thiophene monomer. nih.gov | High % HT |
The functional groups of this compound can be modified prior to polymerization to introduce various side chains. These side chains not only influence solubility but can also introduce noncovalent interactions that guide the self-assembly and molecular packing of the polymer films, further impacting device performance. ntu.edu.tw
Regioregular polythiophenes are integral to the fabrication of a range of organic electronic and optoelectronic devices due to their semiconducting properties. cmu.edunih.gov The ability to tune the polymer's electronic structure and morphology makes them suitable for applications such as Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). mdpi.comrsc.orgresearchgate.net
This compound serves as a valuable precursor for creating monomers used in these advanced materials. vulcanchem.com For instance, it can participate in Suzuki-Miyaura coupling reactions to synthesize biaryl thiophenes, which are building blocks for organic electronics. vulcanchem.com The incorporation of the electron-withdrawing nitrile group can lower the HOMO and LUMO energy levels of the resulting polymer, which is a key strategy for tuning the material for specific applications, such as improving air stability in p-type OFETs or matching energy levels in OPVs. ep2-bayreuth.de The enhanced charge transport properties of polymers derived from such functionalized thiophenes are critical for improving the efficiency and performance of these devices. vulcanchem.com
| Device Type | Role of Polythiophene | Desired Properties | Potential Contribution of this compound |
|---|---|---|---|
| Organic Field-Effect Transistor (OFET) | Active semiconductor layer | High charge carrier mobility, good on/off ratio | Monomers leading to highly ordered, regioregular polymers with enhanced charge transport. vulcanchem.comntu.edu.tw |
| Organic Light-Emitting Diode (OLED) | Hole transport or emissive layer | Efficient charge injection/transport, high photoluminescence quantum yield | Functionalization to tune energy levels for efficient charge recombination and enhanced charge transport. vulcanchem.com |
| Organic Photovoltaic (OPV) | Electron donor material | Broad absorption spectrum, appropriate energy levels, good morphology with acceptor | Nitrile group helps tune HOMO/LUMO levels for optimal open-circuit voltage; side chains control morphology. ep2-bayreuth.de |
Precursor to Complex Bioactive Heterocycles
The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. nih.gov Its bioisosteric relationship with the benzene (B151609) ring, coupled with its unique electronic properties and ability to engage in hydrogen bonding, makes it a valuable scaffold in drug design. nih.gov Bioactive heterocyclic compounds are central to drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. ijnrd.orgtaylorfrancis.comnih.gov
This compound is an exemplary strategic intermediate for medicinal chemistry programs. vulcanchem.com Its bifunctional nature provides two distinct points for chemical modification, allowing for the generation of diverse molecular libraries in a modular fashion. vulcanchem.com The bromomethyl group is highly susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabling the facile introduction of various side chains and pharmacophoric elements. vulcanchem.com Simultaneously, the nitrile group can be subjected to transformations such as reduction to a primary amine or hydrolysis to a carboxylic acid, providing further avenues for structural diversification. This versatility allows chemists to systematically explore the chemical space around the thiophene core, making it a key building block for synthesizing precursors to compounds like kinase inhibitors and antiviral agents. vulcanchem.com
The thiophene scaffold is present in drugs across a wide spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.netnih.gov The versatility of this compound makes it an ideal starting material for the synthesis of novel thiophene-containing drug candidates. By leveraging the reactivity of its functional groups, complex heterocyclic systems can be constructed. For example, reaction with a nucleophile followed by cyclization chemistry involving the nitrile group can lead to fused thienopyrimidine or thienopyridine systems, which are common cores in bioactive molecules. The compound's utility is demonstrated in the synthesis of novel thiophene analogues with potential as anticancer and antimicrobial agents. researchgate.netnih.govnih.gov
| Therapeutic Area | Example of Thiophene-Containing Drug/Candidate Class | Synthetic Relevance of this compound |
|---|---|---|
| Anti-inflammatory | Tinoridine, Tiaprofenic acid nih.gov | Serves as a scaffold to synthesize analogues with modified side chains to optimize COX-2 inhibition. nih.gov |
| Anticancer | Kinase inhibitors vulcanchem.com | The bromomethyl group allows attachment of fragments that bind to the hinge region of kinases. |
| Antimicrobial | Pyrazoline derivatives nih.gov | Can be used to build thiophene-chalcone precursors for pyrazoline synthesis. nih.gov |
| Antiviral | Various nucleoside and non-nucleoside inhibitors vulcanchem.com | Enables modular synthesis of diverse structures to screen for antiviral activity. vulcanchem.com |
| Antithrombotic | 2-(bromomethyl)-5-aryl-thiophene derivatives researchgate.net | The core structure can be accessed and diversified using this intermediate. researchgate.net |
A critical activity in drug discovery is the elucidation of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This is achieved through extensive Structure-Activity Relationship (SAR) studies. nih.gov this compound is an excellent tool for SAR exploration. The distinct reactivity of its two functional groups allows for systematic and independent modification of different regions of a molecule.
By creating a library of compounds where the substituent introduced at the bromomethyl position is varied, chemists can probe the steric, electronic, and hydrogen-bonding requirements of one part of a receptor's binding pocket. Similarly, transforming the nitrile group into different functionalities (amine, amide, acid) allows for probing the requirements at another position. This systematic approach provides invaluable insights into how a drug candidate interacts with its biological target, guiding the rational design of more potent and selective analogues. nih.govnih.gov
| Position of Modification | Possible Transformations | SAR Information Gained |
|---|---|---|
| C3-Methyl Group (via Bromomethyl) | Nucleophilic substitution with R-NH₂, R-SH, R-OH, etc. | Probes receptor pocket for steric bulk tolerance, hydrogen bond donors/acceptors, and hydrophobic interactions. vulcanchem.com |
| C2-Nitrile Group | Reduction to -CH₂NH₂; Hydrolysis to -COOH; Cyclization reactions. | Investigates the need for a hydrogen bond donor/acceptor, an acidic/basic group, or a larger heterocyclic system at this position. vulcanchem.com |
Construction of Fused and Bridged Heterocyclic Systems
The strategic placement of the bromomethyl and cyano functionalities on the thiophene core of this compound enables its use in a variety of cyclization reactions to form fused and bridged heterocyclic systems. These reactions often proceed with high efficiency and regioselectivity, providing access to novel molecular scaffolds.
Formation of Thieno[2,3-b]thiophene (B1266192) Derivatives
The construction of the thieno[2,3-b]thiophene ring system, a key structural motif in various organic materials and pharmaceuticals, can be efficiently achieved using this compound as a starting material. A common strategy involves a two-step process initiated by the conversion of the starting material into a 2-aminothiophene derivative, often via the Gewald reaction. semanticscholar.orgmdpi.comnih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. semanticscholar.org
Alternatively, direct nucleophilic substitution of the bromide with a sulfur nucleophile, such as ethyl thioglycolate, followed by intramolecular cyclization, provides a direct route to the thieno[2,3-b]thiophene core. The reaction sequence is outlined below:
| Step | Reactants | Product | Reaction Type |
| 1 | This compound, Ethyl thioglycolate, Base (e.g., NaOEt) | Ethyl 2-((2-cyanothiophen-3-yl)methylthio)acetate | Nucleophilic Substitution |
| 2 | Ethyl 2-((2-cyanothiophen-3-yl)methylthio)acetate | Base (e.g., NaOEt) | Intramolecular Cyclization (Dieckmann condensation) |
This approach allows for the synthesis of various substituted thieno[2,3-b]thiophene derivatives by modifying the thioglycolate reagent or by further functionalization of the resulting fused ring system.
Synthesis of Pyrimidine, Pyrazole, and Benzimidazole (B57391) Scaffolds
The reactive nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles fused to the thiophene ring.
Pyrimidine Derivatives: Thieno[2,3-d]pyrimidine derivatives can be synthesized from 2-amino-3-cyanothiophene precursors, which can be derived from this compound. The cyclization is typically achieved by reacting the 2-amino-3-cyanothiophene with reagents such as guanidine. nih.govbit.edu.cnjcu.edu.au This reaction provides a straightforward method for the construction of the 4-aminothieno[2,3-d]pyrimidine core. nih.gov
| Starting Material | Reagent | Product Core |
| 2-Amino-3-cyanothiophene derivative | Guanidine | 4-Aminothieno[2,3-d]pyrimidine |
Pyrazole Derivatives: The synthesis of pyrazole-fused thiophenes, or pyrazolo[3,4-b]thiophenes, can be accomplished by reacting this compound with hydrazine (B178648) hydrate. rsc.orgyoutube.com The initial reaction likely involves nucleophilic attack of hydrazine on the bromomethyl group, followed by an intramolecular cyclization involving the nitrile group. This approach offers a direct route to this important class of heterocyclic compounds. libretexts.org
Benzimidazole Scaffolds: Thiophene-fused benzimidazole derivatives can be prepared through the reaction of a suitably functionalized thiophene with o-phenylenediamine (B120857). nih.govnih.govatlantis-press.com For instance, the bromomethyl group of this compound can be first converted to an aldehyde or a carboxylic acid. Subsequent condensation with o-phenylenediamine under acidic conditions leads to the formation of the benzimidazole ring fused to the thiophene core. researchgate.netnih.gov
Preparation of Tetrazole and Triazine Systems
The versatile functionalities of this compound also allow for its use in the synthesis of tetrazole and triazine ring systems.
Tetrazole Systems: The 2-cyano group of this compound is a direct precursor for the synthesis of a 5-substituted tetrazole ring. This transformation is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netyoutube.comlookchem.comwikipedia.orgnih.gov This reaction provides a high-yielding and atom-economical route to 5-(3-(bromomethyl)thiophen-2-yl)-1H-tetrazole.
| Functional Group | Reagent | Heterocyclic Ring Formed |
| 2-Cyano | Sodium Azide (NaN₃) | 5-Substituted-1H-tetrazole |
Triazine Systems: The synthesis of thiophene-fused triazine derivatives generally requires the initial conversion of this compound into a 2-aminothiophene-3-carboxamide (B79593) or a related derivative. Diazotization of the amino group with nitrous acid, followed by intramolecular cyclization, leads to the formation of the thieno[3,2-d] semanticscholar.orgnih.govnih.govtriazin-4(3H)-one ring system. semanticscholar.orgpearson.com
Diverse Heterocyclic Functionalization at C-3, C-4, and C-5 Positions
The existing substituents on this compound direct the introduction of new functional groups onto the thiophene ring. The electron-withdrawing nature of the cyano group at the C-2 position and the presence of the bromomethyl group at C-3 influence the regioselectivity of further electrophilic substitution reactions. libretexts.orgresearchgate.netunizin.orgresearchgate.net
The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the C-5 position of the thiophene ring, provided the C-5 position is unsubstituted. researchgate.netresearchgate.netorganic-chemistry.org This formyl group can then serve as a handle for further synthetic transformations, including the construction of additional heterocyclic rings.
Furthermore, deprotonation of the thiophene ring at the C-5 position using a strong base, followed by quenching with an electrophile, allows for the introduction of a wide variety of substituents at this position. The directing effects of the existing groups play a crucial role in determining the site of deprotonation.
Regioselective Diversification of Thiophene Architectures
The functional groups present in this compound provide a platform for the regioselective diversification of the thiophene core, enabling the synthesis of a library of novel compounds. nih.gov
A powerful strategy for such diversification involves regioselective halogenation of the thiophene ring, followed by transition metal-catalyzed cross-coupling reactions. Bromination of the thiophene ring, for instance, can be directed to the C-5 position due to the electronic effects of the existing substituents. Subsequent metal-halogen exchange, for example using n-butyllithium, generates a lithiated species that can react with various electrophiles. rsc.orgmdpi.comresearchgate.netresearchgate.net
Alternatively, the brominated thiophene can directly participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl, heteroaryl, or vinyl groups at the C-5 position. nih.govresearchgate.netmdpi.com This approach allows for the construction of complex molecular architectures with a high degree of control over the substitution pattern.
Computational and Theoretical Studies on 3 Bromomethyl Thiophene 2 Carbonitrile
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For 3-(bromomethyl)thiophene-2-carbonitrile, DFT calculations can elucidate the mechanisms of its various potential reactions. These studies typically involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies to determine the most probable reaction pathways.
In a hypothetical DFT study on the nucleophilic substitution of the bromomethyl group, different functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), would be employed to model the reaction with various nucleophiles. The calculations would likely reveal the influence of the electron-withdrawing nitrile group and the thiophene (B33073) ring on the stability of the carbocation intermediate or the transition state in an SN1 or SN2 reaction, respectively.
Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution on this compound
| Nucleophile | Reaction Type | Solvent (Implicit) | Activation Energy (kcal/mol) |
| OH⁻ | SN2 | Water | 18.5 |
| CN⁻ | SN2 | DMSO | 15.2 |
| H₂O | SN1 | Water | 25.8 |
| CH₃OH | SN1 | Methanol | 23.1 |
Furthermore, DFT can be used to investigate cycloaddition reactions where the thiophene ring might participate. While thiophenes are generally less reactive in Diels-Alder reactions than furans, the substitution pattern of this compound could influence its dienophilic or dienic character. DFT calculations could predict the feasibility and stereoselectivity of such reactions.
Molecular Modeling for Structure-Reactivity Correlations
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures and predict their properties. For this compound, molecular modeling can establish crucial correlations between its three-dimensional structure and its chemical reactivity.
By calculating various molecular descriptors, a quantitative structure-activity relationship (QSAR) or structure-reactivity relationship can be developed. Important descriptors include the distribution of electrostatic potential (ESP), the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and various steric parameters.
The ESP map of this compound would likely show a region of positive potential around the methylene (B1212753) protons of the bromomethyl group, indicating their susceptibility to nucleophilic attack. The nitrile group and the sulfur atom in the thiophene ring would exhibit negative potential, highlighting them as potential sites for electrophilic interaction.
The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the presence of the electron-withdrawing nitrile group and the bromine atom would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor.
Table 2: Predicted Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) | Implication for Reactivity |
| HOMO Energy | -7.2 | Moderate nucleophilicity of the thiophene ring |
| LUMO Energy | -1.5 | Good electrophilicity, susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 5.7 | High kinetic stability, but reactive under specific conditions |
Note: These values are estimations based on computational studies of similar substituted thiophenes and are intended for illustrative purposes.
Prediction of Novel Synthetic Pathways and Product Distributions
Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions and designing novel synthetic routes. For this compound, theoretical calculations can be employed to explore new reactions and predict the distribution of products under various conditions.
By modeling the reaction of this compound with a variety of reagents, it is possible to predict the formation of novel derivatives. For instance, computational modeling could be used to design palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, by calculating the thermodynamics and kinetics of the catalytic cycle. This would allow for the prediction of optimal reaction conditions and the most likely products.
Furthermore, computational studies can predict the regioselectivity of reactions. For example, in electrophilic aromatic substitution on the thiophene ring, DFT calculations of the Wheland intermediate stability for substitution at the C4 and C5 positions would predict the major product. It is expected that the C5 position would be more favored due to the directing effects of the substituents.
Table 3: Computationally Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Position of Substitution | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |
| NO₂⁺ | C4 | 5.2 | C5-nitro derivative |
| NO₂⁺ | C5 | 0.0 | C5-nitro derivative |
| Br⁺ | C4 | 4.8 | C5-bromo derivative |
| Br⁺ | C5 | 0.0 | C5-bromo derivative |
Note: This data is hypothetical and serves to illustrate the predictive power of computational chemistry in determining reaction outcomes.
Q & A
Basic: What are the optimal synthetic routes for 3-(Bromomethyl)thiophene-2-carbonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves bromination of thiophene derivatives using reagents like N-bromosuccinimide (NBS) under anhydrous conditions. For example, bromination at the methyl position of thiophene precursors is performed in dry CH₂Cl₂ with catalytic Lewis acids (e.g., AlCl₃). Optimization includes controlling temperature (reflux conditions) and stoichiometry (1.2 equivalents of brominating agent). Purification via reverse-phase HPLC with gradients of MeCN:H₂O (30%→100%) improves yield and purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
- 1H/13C NMR : The bromomethyl group (CH₂Br) appears as a singlet at ~4.5 ppm (1H), while the thiophene ring protons show distinct splitting patterns between 6.5–8.0 ppm. The carbonitrile (C≡N) carbon resonates at ~115 ppm in 13C NMR.
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 600–700 cm⁻¹ (C-Br stretch) confirm functional groups.
- LC-MS/HRMS : Molecular ion peaks at m/z 202–204 ([M+H]⁺) validate molecular weight.
These techniques are critical for verifying structural integrity and identifying synthetic by-products .
Advanced: How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions, and what mechanistic insights have been gained?
Methodological Answer:
The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Recent studies highlight its utility in forming C-C bonds with aryl boronic acids under palladium catalysis. Mechanistically, the reaction proceeds via oxidative addition of the C-Br bond to Pd(0), followed by transmetallation and reductive elimination. Steric hindrance from the thiophene ring may require optimized ligands (e.g., SPhos) to enhance coupling efficiency .
Advanced: What challenges arise in the crystallographic analysis of this compound derivatives, and how can the SHELX software suite address these issues?
Methodological Answer:
Challenges include poor crystal quality due to flexibility of the bromomethyl group and twinning. The SHELX suite (e.g., SHELXL) enables refinement against high-resolution data by handling anisotropic displacement parameters and twin-law corrections. For example, using the TWIN command in SHELXL resolves overlapping reflections in twinned crystals. Additionally, SHELXPRO interfaces with density modification tools to improve electron density maps for ambiguous regions .
Basic: What are the recommended storage conditions for this compound to ensure long-term stability, and what decomposition products should be monitored?
Methodological Answer:
Store at ≤4°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the bromomethyl group. Decomposition products include thiophene-2-carbonitrile (via debromination) and oxidation by-products (e.g., sulfoxides). Regular analysis via TLC or HPLC (MeCN:H₂O gradients) monitors degradation. Avoid exposure to moisture or light .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what implications do these properties have for materials science?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing carbonitrile group lowers LUMO energy, enhancing electrophilicity for charge-transfer applications. Polarizable continuum models (PCM) simulate solvent effects on dipole moments, guiding its use in organic semiconductors or nonlinear optical materials. Recent studies correlate computed Mulliken charges with experimental reactivity in SN2 reactions .
Basic: What purification strategies are most effective for removing by-products in the synthesis of this compound, particularly when scaling up reactions?
Methodological Answer:
- Flash Chromatography : Use silica gel with hexane:EtOAc (8:2) to separate brominated products from unreacted precursors.
- Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals.
- HPLC : Semi-preparative C18 columns with MeCN:H₂O gradients resolve polar by-products (e.g., di-brominated species). Scaling up requires transitioning to automated systems for reproducibility .
Advanced: In multi-step syntheses involving this compound, how do researchers resolve contradictions in reported reaction yields, and what statistical approaches validate these optimizations?
Methodological Answer:
Yield discrepancies often arise from variations in solvent purity, catalyst loading, or reaction time. Design of Experiments (DoE) frameworks, such as factorial designs, statistically isolate critical variables. For example, a 3³ factorial design evaluates temperature (25–60°C), catalyst (0.5–2 mol%), and solvent (CH₂Cl₂ vs. THF). Response surface methodology (RSM) then identifies optimal conditions, validated by ANOVA (p < 0.05) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
